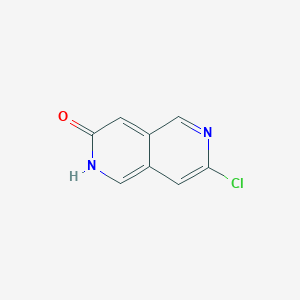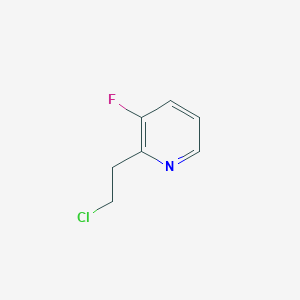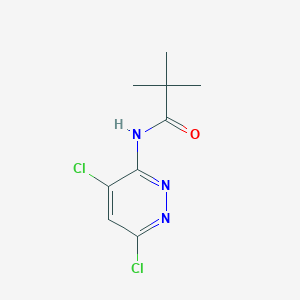
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone typically involves the reaction of 2,4-dichloropyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but often include protein kinases and other signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the phenyl group.
2,4-Dichloro-5-methoxypyrimidine: Another derivative with a methoxy group instead of the phenyl group, used in different applications.
(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: A related compound with additional functional groups, used in more specialized applications.
Uniqueness
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is unique due to the presence of both the dichloropyrimidine and phenyl groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of more complex molecules and useful in a variety of research and industrial applications.
Propiedades
Fórmula molecular |
C11H6Cl2N2O |
|---|---|
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
(2,4-dichloropyrimidin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C11H6Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
GDUVLRJZDWPYGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)




